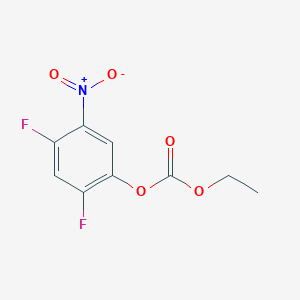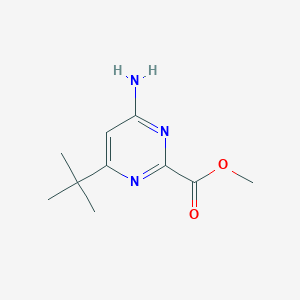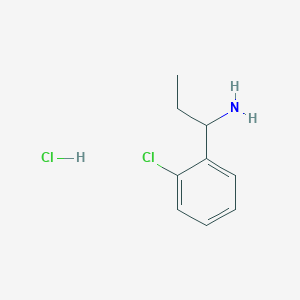![molecular formula C11H6ClF3N6 B1530417 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine CAS No. 1354448-73-9](/img/structure/B1530417.png)
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Overview
Description
“9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” is a compound with the CAS Number: 1354448-73-9. It has a molecular weight of 314.66 . This compound is a solid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” is represented by the linear formula: C11H6ClF3N6 . The InChI Code for this compound is 1S/C11H6ClF3N6/c12-6-1-5 (11 (13,14)15)2-17-9 (6)21-4-20-7-8 (16)18-3-19-10 (7)21/h1-4H, (H2,16,18,19) .
Physical And Chemical Properties Analysis
The compound “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” is a solid . Its unique physicochemical properties are thought to be due to the combination of the fluorine atom and the pyridine moiety .
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the pharmacokinetics and pharmacodynamics of pharmaceuticals, leading to enhanced drug efficacy and stability. The compound’s structure suggests potential use in the development of novel medications, particularly as a kinase inhibitor which could be pivotal in cancer therapy.
Agrochemical Research
Compounds with a trifluoromethylpyridine moiety have been extensively used in agrochemicals . They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties imparted by the fluorine atoms make these compounds highly effective against a wide range of pests, enhancing the yield and quality of crops.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can participate in various reactions, including alkylation and chlorination, due to its reactive functional groups . This makes it a valuable building block in the synthesis of more complex organic molecules for research and industrial applications.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be explored for veterinary medicine. The trifluoromethyl group-containing compounds have been used in the treatment of diseases in animals, suggesting potential applications of this compound in developing new veterinary drugs .
Antiviral Research
The compound has been used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids act as inhibitors of NS5B, which is a potential treatment target for Hepatitis C . This indicates the compound’s role in the development of new antiviral therapies.
Safety and Hazards
The safety information for “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
The future directions for “9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N6/c12-6-1-5(11(13,14)15)2-17-9(6)21-4-20-7-8(16)18-3-19-10(7)21/h1-4H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUZPCTPXMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC3=C(N=CN=C32)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)







